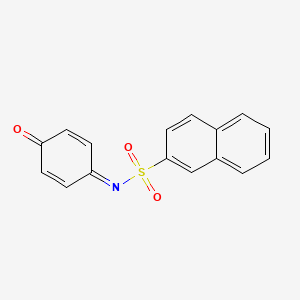

N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

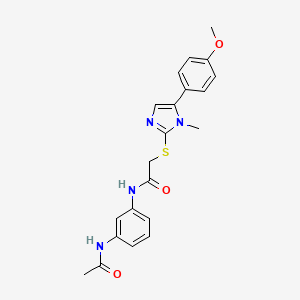

“N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide” is a chemical compound. Based on its name, it likely contains a naphthalene ring (a type of aromatic hydrocarbon), a sulfonamide group (a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom), and a 4-oxocyclohexa-2,5-dien-1-ylidene group .

Molecular Structure Analysis

The molecular structure of “N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide” can be inferred from its name. It likely contains a naphthalene ring, a sulfonamide group, and a 4-oxocyclohexa-2,5-dien-1-ylidene group .Scientific Research Applications

- Naphthalene-2-sulfonamide derivatives, including those with the 4-oxocyclohexa-2,5-dien-1-ylidene structure, have shown promise as insecticides. For instance, N,N’-(cyclohexa-2-en-1,4-diylidene)-diarylsulfonamides exhibit potent insecticidal activity, causing significant mortality (89–97%) in insects .

- Compounds containing the 4-oxocyclohexa-2,5-en-1-ylidene moiety have demonstrated higher fungicidal activity. For example:

- The ionic liquid (1,1’-{3,3’-[(3-(1H-imidazol-3-ium-1-carbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene)methylene]bis-(6-hydroxybenzoyl)}bis(1H-imidazol-3-ium) trihydrogen sulfate) has been employed as a solid acid catalyst for synthesizing 2,4,5-trisubstituted-1H-imidazole derivatives. Ultrasonic irradiation enhances the reaction efficiency, providing a green and simple method for this synthesis .

- Dialkyl [(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]phosphonates undergo nucleophilic 1,6-addition reactions in the presence of trifluoromethanesulfonic acid. These reactions yield interesting products, which could find applications in organic synthesis .

- Crystallographic studies have investigated related compounds, such as methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl) benzoate . The crystal structure reveals key insights into molecular arrangements and bonding patterns .

Insecticides and Pest Control

Fungicides

Solid Acid Catalysts

1,6-Addition Reactions

Crystallography and Structural Studies

Mechanism of Action

Mode of Action

It’s known that the compound can react with potassium thiocyanate or thiourea to synthesize 1,3-benzoxathiol-2-one derivatives .

Biochemical Pathways

The compound is involved in the synthesis of 1,3-Benzoxathiol-2-one derivatives . These derivatives are synthesized by reactions of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate or thiourea . The highest yields were obtained in the reactions with thiourea in ethanol in the presence of hydrochloric acid .

Result of Action

It’s known that the compound can be used to synthesize 1,3-benzoxathiol-2-one derivatives , which have been found to possess antioxidant, antiviral, antibacterial, and antifungal properties .

Action Environment

It’s known that the reactions involving this compound yield the highest results when performed with thiourea in ethanol in the presence of hydrochloric acid .

properties

IUPAC Name |

N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3S/c18-15-8-6-14(7-9-15)17-21(19,20)16-10-5-12-3-1-2-4-13(12)11-16/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQZYLIBGFSHMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C3C=CC(=O)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2378275.png)

![3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2378282.png)

![5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2378284.png)

![8-(4-Benzylpiperidin-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2378293.png)

![Ethyl 5-(2-methoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2378294.png)

![5-(Benzenesulfonyl)-2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2378296.png)

![8-Benzyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2378297.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2378298.png)